N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-25-13-7-4-6-12(9-13)18-15(21)16(22)19-17-10-11-5-2-3-8-14(11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYKVLKKWPGSEP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53117-87-6 | |
| Record name | N-(3-METHOXYPHENYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound, with a molecular formula of C16H14N4O5 and a monoisotopic mass of 342.0964 Da, has been studied for its effects on various cancer cell lines, particularly in the context of anti-cancer properties.
Chemical Structure
The compound features a hydrazone linkage and a methoxyphenyl substituent, which are significant for its biological activity. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, derivatives of similar hydrazone compounds have shown significant activity against HER-2 overexpressing SKBr-3 breast cancer cells. The IC50 values for these compounds ranged from 17.44 µM to 53.29 µM, indicating effective inhibition of cell proliferation .
Table 1: IC50 Values of Related Compounds Against SKBr-3 Cells
| Compound ID | IC50 (µM) | Notes |
|---|---|---|
| Compound 12 | 17.44 | Most potent; targets HER-2 overexpressed cells |
| Standard (5-FU) | 38.58 | Reference drug for comparison |
| Compound C2 | 25.6 | Effective against ALDH+ population |
The mechanism of action appears to involve apoptosis induction through DNA degradation, as evidenced by increased annexin V staining in treated cells. This suggests that the compound induces programmed cell death rather than necrosis .
The biological activity is likely mediated through several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by triggering DNA degradation.
- Cell Cycle Arrest : Treatment with the compound results in significant changes in cell cycle distribution, particularly increasing the apoptotic phase while decreasing G1 and S phases.
- Inhibition of Cell Migration : Studies indicate that the compound significantly inhibits migration in SKBr-3 and BT-474 cells, which is crucial for metastasis prevention .
Case Studies
A notable study demonstrated that treatment with this compound resulted in a marked increase in apoptotic cells from 16.3% in controls to 49.14% after treatment with 10 µM for 48 hours . This highlights its potential as an effective therapeutic agent.
Scientific Research Applications
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 343.10368 | 175.8 |
| [M+Na]+ | 365.08562 | 186.1 |
| [M+NH4]+ | 360.13022 | 180.7 |
| [M+K]+ | 381.05956 | 183.8 |
| [M-H]- | 341.08912 | 180.8 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs as N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide. For instance, derivatives with nitro groups have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the methoxyphenyl group enhances hydrogen bonding interactions, contributing to the overall efficacy of these compounds.
Anticancer Potential
The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Preliminary studies indicate that similar hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess such activities.
Case Studies
- Antibacterial Screening : A study on hydrazone derivatives demonstrated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their non-methoxy counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays have shown that similar compounds can induce cell death in various cancer cell lines through the activation of apoptotic pathways. The effectiveness of these compounds was evaluated using standard cytotoxicity assays, revealing promising results for further development .
Chemical Reactions Analysis
Hydrolysis of Hydrazone Linkage
The hydrazone group (-NH-N=CH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding hydrazine and carbonyl compounds.
Tautomerism
The hydrazone exhibits keto-enol tautomerism, influenced by solvent polarity and pH:
-
Keto form : Dominant in non-polar solvents (e.g., chloroform).
-
Enol form : Stabilized in polar protic solvents (e.g., ethanol) via intramolecular hydrogen bonding.
Reduction of Nitro Group
The nitro (-NO₂) group on the benzylidene moiety can be reduced to an amine (-NH₂) under catalytic hydrogenation:
Nucleophilic Addition
The carbonyl group in the oxoacetamide moiety participates in nucleophilic additions:
Stability Under UV Light
The nitro group confers photolability:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| UV light (254 nm, 6 hours) | Nitroso derivative (via photoreduction) + oxidized hydrazine fragments | ~3.2 hours |
Key Structural Influences on Reactivity
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Methoxy/Hydroxy Groups
- N-(2-Methoxyphenyl)-2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-2-oxoacetamide (): Key Difference: 3-Methoxybenzylidene (electron-donating) vs. 2-nitrobenzylidene (electron-withdrawing). Methoxy groups increase solubility due to polarity but reduce reactivity . Molecular Weight: 327.34 g/mol (C₁₇H₁₇N₃O₄) vs. ~353.3 g/mol (estimated for the nitro analog) .
- (E)-N'-(2-Hydroxy-3-Methoxybenzylidene)-2-Amino-2-Oxoacetohydrazide (): Key Difference: Hydroxy and methoxy substituents enable hydrogen bonding, unlike the nitro group. Impact: Enhanced solubility and receptor affinity via H-bonding but reduced metabolic stability compared to nitro derivatives .
Heterocyclic Analogs: Selenazole and Pyrazole Derivatives
- 2-(2-(2-Nitrobenzylidene)hydrazinyl)-4-phenyl-1,3-selenazole (): Key Difference: Selenazole ring replaces oxoacetamide. The nitro group retains strong electron-withdrawing effects, but the selenazole core may alter metalloproteinase inhibition mechanisms . Melting Point: 183–184°C (vs. ~170–180°C estimated for the target compound) .
- N-(4-Ethylphenyl)-2-[(2E)-2-(Pyrazolylmethylene)hydrazinyl]-2-oxoacetamide (): Key Difference: Fluorophenyl and pyrazole substituents introduce steric bulk.
Adamantane-Indol Derivatives ()
- N-(2-Methoxyphenyl)-2-(2-Adamantane-3H-indol-3-yl)-2-oxoacetamide :
Physicochemical and Spectroscopic Properties
Stability and Metabolic Considerations
- This may limit half-life but could be leveraged for prodrug designs .
- Methoxy Group : More metabolically stable, with O-demethylation as a primary pathway .
Q & A
Q. What are the optimal synthetic conditions for preparing N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide?
The compound can be synthesized via a condensation reaction between a hydrazine derivative and a nitrobenzaldehyde analog. A typical protocol involves refluxing equimolar amounts of N-(3-methoxyphenyl)-2-hydrazinyl-2-oxoacetamide and 2-nitrobenzaldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid) for 4–6 hours. Reaction progress is monitored by TLC, and the product is isolated via filtration or solvent evaporation, followed by recrystallization from methanol or ethanol .
Q. Which spectroscopic techniques are critical for characterizing this hydrazone derivative?
Essential techniques include:
- FT-IR : To confirm the presence of C=O (amide I band, ~1650–1700 cm⁻¹), N–H (hydrazine, ~3200–3400 cm⁻¹), and nitro groups (~1520 cm⁻¹).
- NMR (¹H and ¹³C) : To assign aromatic protons, methoxy groups (~3.8 ppm in ¹H NMR), and carbonyl carbons (~170–180 ppm in ¹³C NMR).
- Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Single-crystal X-ray diffraction : For unambiguous structural confirmation (using programs like SHELXL) .
Q. What purification challenges arise during synthesis, and how are they addressed?
Common issues include residual solvents, unreacted starting materials, and byproducts. Solutions involve:
- Recrystallization : Using polar solvents (methanol, ethanol) to improve crystal purity.
- Column chromatography : Employing silica gel with ethyl acetate/hexane gradients for separation.
- HPLC : For high-purity requirements in biological testing .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:
- Electron distribution : Identifying electrophilic/nucleophilic sites via molecular electrostatic potential (MEP) maps.
- Thermochemical stability : Calculating Gibbs free energy and enthalpy of formation using hybrid functionals (e.g., Becke’s exchange-correlation functional) .
- Reactivity descriptors : HOMO-LUMO gaps to predict charge-transfer interactions with biological targets .
Q. What methodologies assess the DNA binding affinity of this compound?
Experimental approaches include:
- UV-Vis titration : Monitoring hypochromism/shifts in λmax upon adding CT-DNA.
- Fluorescence quenching : Competitive studies with ethidium bromide.
- Viscosity measurements : Detecting intercalation-induced DNA elongation. Computational methods like molecular docking (AutoDock/Vina) can predict binding modes to minor/major grooves .
Q. How are structural ambiguities resolved using crystallographic data?
Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles. Data refinement via SHELXL software ensures accuracy, with R-factors < 0.05 indicating high reliability. Discrepancies in spectral vs. crystallographic data (e.g., tautomerism in hydrazone ligands) are resolved by prioritizing crystallographic evidence .
Q. What strategies evaluate the compound’s interaction with enzymes or receptors?
- In vitro assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using spectrophotometric methods.
- Isothermal titration calorimetry (ITC) : Quantifying binding constants (Ka) and stoichiometry.
- Molecular dynamics simulations : Modeling ligand-receptor stability over time (e.g., GROMACS/NAMD) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activities?
- Meta-analysis : Compare studies for consistency in assay conditions (pH, temperature, cell lines).
- Dose-response validation : Replicate experiments across multiple concentrations.
- Structural analogs : Benchmark against similar hydrazones (e.g., nitrobenzylidene vs. hydroxybenzylidene derivatives) to identify structure-activity trends .
Q. What computational tools validate spectral data inconsistencies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
